molecular formula C14H10FNOS B14125734 Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-

Benzenesulfonimidoyl fluoride,N-(3-ethynylphenyl)-

Katalognummer: B14125734
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: JOOCTNCWWOHGLE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- is a chemical compound with the molecular formula C14H10FNOS and a molecular weight of 259.30 g/mol . This compound is known for its unique structure, which includes a benzenesulfonimidoyl fluoride group attached to a 3-ethynylphenyl group. It has various applications in scientific research and industry due to its reactivity and functional properties.

Vorbereitungsmethoden

The synthesis of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves several steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form a sulfonamide. This intermediate is then treated with a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluoride group. The final step involves the coupling of the ethynyl group to the aromatic ring under specific conditions .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Analyse Chemischer Reaktionen

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The fluoride group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: The ethynyl group allows for coupling reactions with other aromatic or aliphatic compounds.

Common reagents used in these reactions include nucleophiles like amines or thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- involves its ability to react with various nucleophiles and electrophiles. The fluoride group is highly reactive, allowing for the formation of strong bonds with other atoms or groups. The ethynyl group provides additional reactivity, enabling the compound to participate in coupling reactions. Molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- can be compared with other sulfonimidoyl fluoride compounds, such as:

The presence of the ethynyl group in Benzenesulfonimidoyl fluoride, N-(3-ethynylphenyl)- makes it unique, providing additional reactivity and versatility in chemical synthesis and applications .

Eigenschaften

Molekularformel

C14H10FNOS

Molekulargewicht

259.30 g/mol

IUPAC-Name

(3-ethynylphenyl)imino-fluoro-oxo-phenyl-λ6-sulfane

InChI

InChI=1S/C14H10FNOS/c1-2-12-7-6-8-13(11-12)16-18(15,17)14-9-4-3-5-10-14/h1,3-11H

InChI-Schlüssel

JOOCTNCWWOHGLE-UHFFFAOYSA-N

Kanonische SMILES

C#CC1=CC(=CC=C1)N=S(=O)(C2=CC=CC=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.